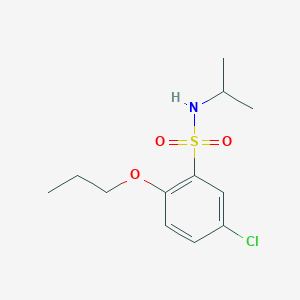
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as ADMS or sulfasalazine, is a sulfonamide drug that has been widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been shown to have anti-inflammatory, immunomodulatory, and antibacterial effects, making it a promising therapeutic agent for various diseases.
作用机制
The exact mechanism of action of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is known to have several effects on the immune system and gut microbiota. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the activation of immune cells such as T cells and macrophages. This compound also has antibacterial effects, particularly against gram-negative bacteria, which may contribute to its efficacy in IBD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The drug is metabolized in the liver to its active forms, 5-ASA and SP, which have different mechanisms of action. 5-ASA is thought to act locally in the gut to reduce inflammation, while SP is believed to have systemic effects on the immune system. This compound has also been shown to alter the composition of the gut microbiota, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages as a therapeutic agent for lab experiments. It has been extensively studied and is well-tolerated in humans, making it a safe and reliable drug for use in animal models. The drug is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy in different patient populations, and its mechanism of action is not fully understood. Additionally, the drug has been associated with several side effects, such as gastrointestinal disturbances and skin rashes, which may need to be monitored in animal models.
未来方向
There are several future directions for research on N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to this compound treatment in different patient populations. Additionally, there is ongoing research on the role of this compound in modulating the gut microbiota and its potential use in other conditions, such as obesity and metabolic syndrome. Overall, this compound remains a promising therapeutic agent with potential applications in a wide range of diseases.
合成方法
The synthesis of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of this compound, which is then acidified to yield the free acid.
科学研究应用
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. In IBD, it has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and Crohn's disease. In RA, it has been used as a disease-modifying antirheumatic drug (DMARD) to reduce inflammation and joint damage. Additionally, this compound has been investigated for its potential use in other autoimmune and inflammatory conditions, such as psoriasis, ankylosing spondylitis, and multiple sclerosis.
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
4-ethoxy-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h5,8-9,14H,1,6-7H2,2-4H3 |
InChI 键 |
VPHUKPAWVXAGTL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)

![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
